molecular formula C13H18BrNO B13176754 {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol

Cat. No.: B13176754
M. Wt: 284.19 g/mol
InChI Key: WRTQORGNWLLKMB-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutyl ring and a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 2-bromophenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a chlorine atom instead of bromine.

    {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a fluorine atom instead of bromine.

    {1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutyl}methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger halogen bonds compared to its chlorine, fluorine, and iodine analogs .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

[1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C13H18BrNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2

InChI Key

WRTQORGNWLLKMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C(CN)C2=CC=CC=C2Br

Origin of Product

United States

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